molecular formula C7H6FNO2 B1442660 2-Fluoro-5-methoxynicotinaldehyde CAS No. 1227597-35-4

2-Fluoro-5-methoxynicotinaldehyde

Cat. No.: B1442660
CAS No.: 1227597-35-4
M. Wt: 155.13 g/mol
InChI Key: BGSMTHVPPMDACW-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Chemosensor Development : Gao et al. (2014) developed salicylaldehydes derivatives, including compounds similar to 2-Fluoro-5-methoxynicotinaldehyde, as chemosensors for detecting copper ions. This research suggests potential applications of this compound in developing selective sensors for metal ions (Gao et al., 2014).

  • Anticancer Research : Lawrence et al. (2003) synthesized fluorinated benzaldehydes, structurally related to this compound, to create analogues of anticancer combretastatins. This indicates a potential application in developing anticancer drugs (Lawrence et al., 2003).

  • Neurological Research : In a study by Kepe et al. (2006), a molecule similar to this compound was used as a molecular imaging probe for Alzheimer's disease. This suggests its potential use in imaging and diagnosing neurological conditions (Kepe et al., 2006).

  • Fluorescence Study : Geethanjali et al. (2015) studied the fluorescence quenching of molecules structurally related to this compound. Such research is vital in understanding the fluorescence properties of related compounds, which can be used in various scientific applications (Geethanjali et al., 2015).

  • Polymer Chemistry : Kharas et al. (2017) researched novel copolymers using trisubstituted ethylenes, including 2-fluoro-5-methoxy derivatives. This suggests the utility of this compound in the field of polymer synthesis and materials science (Kharas et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-fluoro-5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSMTHVPPMDACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227597-35-4
Record name 2-fluoro-5-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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